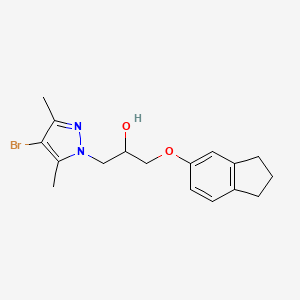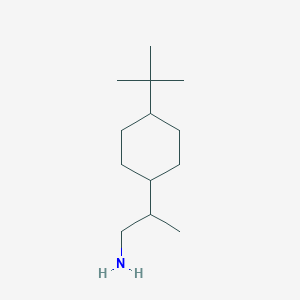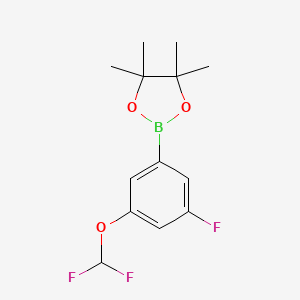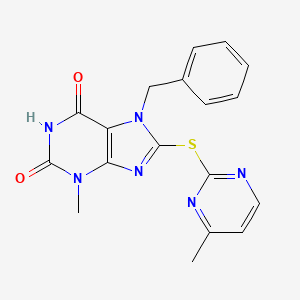
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a beta-adrenoceptor agonist, which means it can stimulate the beta-adrenoceptors in the body, leading to various physiological and biochemical effects.
科学的研究の応用
Molecular Interactions and Structural Analysis
The study of antipyrine-like derivatives, including compounds with bromo and chloro substituents on pyrazolyl benzamides, provides insights into their intermolecular interactions and structural characterization. These compounds exhibit significant stabilization through a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts, which are critical for their solid-state structures. Detailed analysis through Hirshfeld surface analysis and DFT calculations highlights the relevance of these interactions for molecular assembly and stability, suggesting potential applications in materials science and molecular design (Saeed et al., 2020).
Photoinduced Tautomerization and Proton Transfer
Research on pyrazolyl pyridines reveals the occurrence of three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes result in dual luminescence and bimodal irreversible kinetic coupling, indicating potential for applications in photophysics and the development of optical materials with unique luminescent properties (Vetokhina et al., 2012).
Coordination Chemistry and Metal Complex Formation
A study on pyrazole-derived 1,2-amino alcohols reveals their ability to coordinate with transition metal ions, forming mono- and multinuclear complexes. This coordination is characterized through spectroscopy and magnetic measurements, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis (Seubert et al., 2011).
Antimicrobial Activities
The synthesis and characterization of pyrazole derivatives demonstrate their significant antimicrobial activities, offering a promising avenue for the development of new antimicrobial agents. This is particularly relevant in addressing the growing concern over antibiotic resistance and the need for novel therapeutic compounds (Sherkar & Bhandarkar, 2015).
Catalytic Activities and Synthetic Applications
The catalysis of rapid propargylation of heteroaromatic systems by α-aryl-substituted propargyl alcohols in the presence of indium(III) bromide showcases the utility of these compounds in organic synthesis. Their ability to undergo smooth coupling with high regioselectivity under mild conditions highlights their potential as versatile reagents in synthetic organic chemistry (Yadav et al., 2007).
特性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-11-17(18)12(2)20(19-11)9-15(21)10-22-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOEZRRXACFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)


![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)
